molecular formula C20H16O3S B2952772 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid CAS No. 852851-88-8

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2952772
CAS No.: 852851-88-8
M. Wt: 336.41
InChI Key: UFJARPROIBLYDR-UHFFFAOYSA-N
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Description

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C20H16O3S and a molecular weight of 336.41 g/mol This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a thiophene ring through a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the prop-2-enoic acid moiety to a single bond, resulting in a different compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzyloxy, phenyl, and thiophene groups in 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various fields.

Properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJARPROIBLYDR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C3=CC=CS3)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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